

# Spectroscopic data for 2-Fluoropyridin-4-ol (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 2-Fluoropyridin-4-ol

Cat. No.: B7795608

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Fluoropyridin-4-ol**

## Preamble: Navigating Data Scarcity with Predictive Analysis

For researchers and drug development professionals, the complete spectroscopic characterization of a molecule is the bedrock of its chemical identity. **2-Fluoropyridin-4-ol** (CAS No. 22282-69-5), a substituted pyridine derivative, presents a unique case study. While commercially available, detailed experimental spectroscopic data for this compound is not widely published in the public domain. This guide, therefore, adopts the role of a predictive and interpretive manual. By leveraging foundational spectroscopic principles and drawing parallels with analogous structures, we will construct a robust, data-driven forecast of the NMR, IR, and Mass Spectrometry profiles of **2-Fluoropyridin-4-ol**. This document is designed not merely to present data, but to explain the why—elucidating the structural features that govern the anticipated spectral outcomes.

## The Crucial Influence of Tautomerism

A critical aspect governing the spectroscopic profile of **2-Fluoropyridin-4-ol** is its existence as a tautomeric mixture. The molecule rapidly interconverts between the aromatic alcohol form (2-Fluoropyridin-4-ol) and the pyridone form (2-Fluoro-1H-pyridin-4-one). In most solvents, the equilibrium heavily favors the pyridone tautomer due to the stability of the amide-like functionality.

Caption: Tautomeric equilibrium of **2-Fluoropyridin-4-ol**.

This equilibrium means that spectra, particularly NMR and IR, will predominantly reflect the features of the 2-Fluoro-1H-pyridin-4-one structure. The presence of the minor 'ol' form may be detectable under specific conditions or in certain solvents.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework and the local environment of the fluorine atom. The following data is predicted based on established chemical shift principles and analysis of related structures.[\[1\]](#)

### Predicted <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum is anticipated to show three distinct signals corresponding to the three protons on the pyridine ring. The spectrum will be complicated by couplings to both adjacent protons (H-H coupling) and the fluorine atom (H-F coupling).

Predicted Chemical Shift ( $\delta$ ) ppm (DMSO-d <sub>6</sub> )	Multiplicity	Coupling Constants (J) in Hz	Assignment	Rationale
~ 7.6 - 7.8	Doublet of doublets (dd)	$^3J(H-H) \approx 7-8$ Hz, $^4J(H-F) \approx 4-5$ Hz	H-6	This proton is adjacent to the ring nitrogen, causing a downfield shift. It exhibits a standard ortho coupling to H-5 and a longer-range coupling to the fluorine at C-2.
~ 6.4 - 6.6	Doublet of doublets (dd)	$^3J(H-H) \approx 7-8$ Hz, $^3J(H-F) \approx 8-10$ Hz	H-5	Coupled to H-6 (ortho) and the fluorine at C-2 (meta). The meta H-F coupling is typically larger than the para H-F coupling.
~ 6.2 - 6.4	Doublet (d)	$^5J(H-F) \approx 1-2$ Hz	H-3	This proton is adjacent to the fluorine and the carbonyl group. It will show a small long-range coupling to the fluorine atom.
~ 11.0 - 12.0	Broad singlet (br s)	-	N-H	The proton on the nitrogen in the pyridone

tautomer is expected to be a broad, exchangeable signal significantly downfield.

## Predicted $^{13}\text{C}$ NMR Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to show five signals. A key feature will be the large one-bond coupling constant between C-2 and the fluorine atom ( $^1\text{J}(\text{C-F})$ ), and smaller couplings to other carbons.[2]

Predicted Chemical Shift ( $\delta$ ) ppm (DMSO-d <sub>6</sub> )	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (J) in Hz	Assignment
~ 175 - 180	Singlet (s)	-	C-4 (C=O)
~ 160 - 165	Doublet (d)	$^1\text{J}(\text{C-F}) \approx 230\text{-}250 \text{ Hz}$	C-2 (C-F)
~ 140 - 145	Doublet (d)	$^3\text{J}(\text{C-F}) \approx 3\text{-}5 \text{ Hz}$	C-6
~ 110 - 115	Doublet (d)	$^2\text{J}(\text{C-F}) \approx 20\text{-}30 \text{ Hz}$	C-5
~ 105 - 110	Doublet (d)	$^2\text{J}(\text{C-F}) \approx 15\text{-}25 \text{ Hz}$	C-3

## Predicted $^{19}\text{F}$ NMR Data

$^{19}\text{F}$  NMR is highly sensitive to the electronic environment.[3] For a fluorine atom attached to an aromatic ring like pyridine, the chemical shift is expected in a well-defined region.

Predicted Chemical Shift ( $\delta$ ) ppm (vs. $\text{CFCl}_3$ )	Predicted Multiplicity	Rationale
-60 to -90	Multiplet	The signal will be split by coupling to H-3 (ortho, $^3\text{J}(\text{F}-\text{H})$ ), H-5 (meta, $^3\text{J}(\text{F}-\text{H})$ ), and H-6 (para, $^4\text{J}(\text{F}-\text{H})$ ). The precise shift depends on the solvent and the electronic nature of the pyridone ring. <a href="#">[4]</a>

## Experimental Protocol: NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data for a sample like **2-Fluoropyridin-4-ol**.

Caption: Standard workflow for NMR spectroscopic analysis.

### Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Fluoropyridin-4-ol** and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Causality:  $\text{DMSO-d}_6$  is an excellent solvent for polar pyridone structures and its exchangeable proton signal does not interfere with the N-H proton of the analyte, which appears far downfield.
- **Spectrometer Setup:** Transfer the solution to a clean, dry 5 mm NMR tube. Insert the tube into the spectrometer.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. Trustworthiness: A good shim is critical for resolving fine coupling constants.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-pulse proton spectrum.

- Set the spectral width to cover a range of 0-14 ppm.
- Use a 30° pulse angle and a relaxation delay of at least 2 seconds.
- Acquire 16-32 scans for good signal-to-noise.
- $^{19}\text{F}$  NMR Acquisition:
  - Tune the probe to the  $^{19}\text{F}$  frequency.
  - Acquire a proton-decoupled  $^{19}\text{F}$  spectrum.
  - Set the spectral width to cover a range of -50 to -100 ppm, centered around a predicted value of -75 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Tune the probe to the  $^{13}\text{C}$  frequency.
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum using a standard pulse program (e.g., zgpg30).
  - Set the spectral width to 0-200 ppm.
  - Use a relaxation delay of 2-5 seconds. Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as  $^{13}\text{C}$  is an insensitive nucleus.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta\text{H}$  = 2.50 ppm,  $\delta\text{C}$  = 39.52 ppm).

## Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum will be dominated by the vibrational modes of the majority pyridone tautomer. The data can be acquired using a standard FT-IR spectrometer with a KBr pellet or an ATR accessory.[\[5\]](#)

Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment	Vibrational Mode
3200 - 2800	Broad, Strong	N-H	Stretching
1660 - 1680	Strong	C=O (Amide I)	Stretching
1600 - 1620	Medium-Strong	C=C	Ring Stretching
1540 - 1560	Medium	C=N	Ring Stretching
1200 - 1250	Strong	C-F	Stretching
800 - 850	Strong	C-H out-of-plane	Bending

A weak, broad absorption around 3400-3500 cm<sup>-1</sup> might be observable, corresponding to the O-H stretch of the minor pyridin-4-ol tautomer.

## Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization (EI) mass spectrometry is expected to provide the molecular weight and key structural fragments.

m/z Value	Predicted Identity	Rationale
113	$[M]^+$	Molecular Ion Peak: Corresponds to the molecular weight of $C_5H_4FNO$ . This peak is expected to be prominent due to the stability of the aromatic ring.
85	$[M - CO]^+$	Loss of a neutral carbon monoxide molecule from the pyridone ring is a very common and characteristic fragmentation pathway for this class of compounds. <sup>[6]</sup>
84	$[M - CHO]^+$	Loss of a formyl radical.
57	$[C_3H_3N]^+$	Further fragmentation of the ring.

## Conclusion

While lacking extensive published experimental data, a comprehensive spectroscopic profile of **2-Fluoropyridin-4-ol** can be reliably predicted. The analysis is fundamentally shaped by the dominant 2-Fluoro-1H-pyridin-4-one tautomer. Key expected features include a strong carbonyl stretch in the IR, a molecular ion peak at m/z 113 in the mass spectrum, and a complex, coupled system in the NMR spectra, highlighted by a large one-bond C-F coupling constant in the  $^{13}C$  NMR. The protocols and predictive data within this guide provide a robust framework for any researcher undertaking the empirical analysis of this compound, ensuring that experimental results can be interpreted with a high degree of confidence and scientific rigor.

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